molecular formula C13H17N5O8S2 B041744 Aztreonam-d6

Aztreonam-d6

Cat. No.: B041744
M. Wt: 441.5 g/mol
InChI Key: WZPBZJONDBGPKJ-XFXAWXATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aztreonam-d6 is a deuterium-labeled analog of aztreonam, a synthetic monocyclic β-lactam antibiotic. Aztreonam itself, chemically designated as (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid, is notable for its specificity against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, due to its structural features: a 2-amino group at the 3-position and a methyl group at the 4-position enhancing β-lactamase stability .

This compound (CAS: 102579-57-7) is synthesized via deuterated intermediates such as tert-butyl 2-bromo-2-methylpropanoate-D6 (CAS: 1809889-91-5), which replaces six hydrogen atoms with deuterium in the parent molecule . This isotopic labeling is critical for pharmacokinetic and metabolic studies, serving as an internal standard in mass spectrometry to improve analytical precision . The compound has a purity of 99.43% and is exclusively used in research settings, such as analytical method development, quality control, and traceability against pharmacopeial standards (e.g., USP, EP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Ecteinascidin 743 involves a convergent approach from five building blocks of almost equal size. The synthesis takes 23 steps starting from L-3-hydroxy-4-methoxy-5-methyl phenylalanol, with an overall yield of 3% . The key steps include the construction of the D-E segment by highly diastereoselective Pictet-Spengler condensation, diastereoselective N-alkylation, and one-pot deprotection/cyclization leading to a 1,4-bridged 10-membered ring .

Industrial Production Methods: Industrial production methods for Ecteinascidin 743 involve the preparation of intermediates through protecting group conversion, esterification, and intramolecular cyclization reactions. These methods are designed to be mild, simple, and cost-effective, making them suitable for mass production .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Aztreonam-d6 exhibits pharmacokinetic properties similar to those of its non-deuterated counterpart. It is primarily administered intravenously due to its low oral bioavailability (approximately 1%). The drug is rapidly excreted by the kidneys, necessitating dosage adjustments in patients with renal impairment. Its pharmacodynamics are characterized by a time-dependent killing mechanism, which emphasizes the importance of maintaining drug concentrations above the minimum inhibitory concentration (MIC) for effective bacterial eradication .

Clinical Applications

This compound has been utilized in various clinical settings:

  • Respiratory Infections : It is particularly effective against Pseudomonas aeruginosa, making it a valuable option for treating respiratory infections in patients with cystic fibrosis and those requiring mechanical ventilation. A study demonstrated that inhaled aztreonam significantly reduced bacterial load and improved respiratory function in children with tracheostomy tubes .
  • Urinary Tract Infections (UTIs) : this compound is indicated for the treatment of complicated UTIs caused by Gram-negative organisms. Its effectiveness has been shown to be at least comparable to other antibiotics like cefamandole and gentamicin .
  • Intra-abdominal Infections : The antibiotic is also employed in treating intra-abdominal infections due to its broad spectrum against aerobic Gram-negative bacteria .

Inhaled Aztreonam in Cystic Fibrosis

A longitudinal study evaluated the use of inhaled aztreonam in pediatric patients with cystic fibrosis. The trial aimed to determine whether aerosolized aztreonam could decrease the frequency of respiratory infections requiring systemic antibiotics. Results indicated a significant reduction in bacterial density and improved clinical outcomes over a 12-month period .

Efficacy Against Multidrug-Resistant Organisms

Research has highlighted aztreonam's effectiveness against multidrug-resistant (MDR) strains of Gram-negative bacteria, including those resistant to carbapenems. A study involving aztreonam-avibactam combinations showed enhanced activity against resistant strains, suggesting potential for broader applications in treating complex infections .

Comparative Efficacy

This compound has been compared with other antibiotics in various studies:

AntibioticIndicationEfficacy Comparison
AztreonamUTIsComparable to cefamandole
Inhaled AztreonamRespiratory infectionsSuperior bacterial load reduction
Aztreonam-avibactamMDR Gram-negative infectionsEnhanced efficacy over aztreonam alone

Comparison with Similar Compounds

Structural and Functional Comparison with Non-Deuterated Analogs

Parameter Aztreonam-d6 Aztreonam Cis-Aztreonam
Molecular Formula C₁₃H₁₁D₆N₅O₈S₂ C₁₃H₁₇N₅O₈S₂ C₁₃H₁₇N₅O₈S₂ (isomer)
Molecular Weight ~466.5 g/mol (exact mass varies with D) 435.43 g/mol 435.43 g/mol
Primary Use Research (analytical standards, metabolism) Therapeutic (Gram-negative infections) Analytical reference standard
Stability Enhanced metabolic stability (kinetic isotope effect) Susceptible to renal clearance Similar degradation profile to aztreonam
Regulatory Status Not for clinical use FDA-approved (intravenous/inhalation) Research-only

Key Findings :

  • Cis-aztreonam, a stereoisomer, is used to validate analytical methods but lacks therapeutic efficacy due to structural differences in the β-lactam ring .

Comparison with Other β-Lactam Antibiotics

Compound Class Spectrum β-Lactamase Stability Deuterated Analog Availability
This compound Monobactam Gram-negative High (due to 4-methyl) Yes
Meropenem Carbapenem Broad (Gram±, anaerobes) Moderate No
Ceftazidime Cephalosporin Gram-negative Low No
Ertapenem Carbapenem Broad (excluding Pseudomonas) Moderate No

Key Findings :

  • Unlike carbapenems (e.g., meropenem) or cephalosporins, this compound’s monobactam structure lacks cross-reactivity with penicillin-binding proteins (PBPs) of Gram-positive bacteria, limiting its spectrum .
  • No deuterated versions of carbapenems or cephalosporins are documented in the provided evidence, highlighting this compound’s uniqueness in isotopic research .

Comparison with Other Deuterated Compounds

Compound Deuterated Positions Application Purity
This compound Six H atoms replaced Antibiotic metabolism studies 99.43%
Atenolol-d7 Seven H atoms replaced Cardiovascular drug analytics N/A
3,3-Dichlorobenzidine-d6 Six H atoms (aromatic ring) Environmental toxin analysis N/A

Key Findings :

  • This compound shares analytical utility with atenolol-d7 and 3,3-dichlorobenzidine-d6 but is distinguished by its role in antibiotic research .

Research and Clinical Implications

  • Pharmacokinetics: this compound enables precise quantification of aztreonam in biological matrices, circumventing interference from endogenous compounds .

Biological Activity

Aztreonam-d6 is a deuterated form of aztreonam, a monocyclic β-lactam antibiotic primarily effective against Gram-negative bacteria. This article delves into its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

Spectrum of Activity

Aztreonam exhibits significant antimicrobial activity against various Gram-negative pathogens. A systematic review highlighted its effectiveness when combined with avibactam against MBL-producing strains of Enterobacterales and Stenotrophomonas:

  • In Vitro Studies : In a cohort of 2209 Gram-negative bacteria, aztreonam showed a minimum inhibitory concentration (MIC) of ≤ 4 mg/L in 80% of MBL-producing Enterobacterales and 85% of Stenotrophomonas strains .
  • Clinical Outcomes : Among 94 patients treated with the aztreonam + avibactam combination, clinical resolution was achieved in 80% within 30 days, indicating strong efficacy in bloodstream infections .

Comparative Efficacy

A comparative analysis of aztreonam's effectiveness against other antibiotics reveals its unique position in treating resistant infections:

Antibiotic MIC (µg/mL) Activity Against MBL-producing Strains
Aztreonam≤ 4High
Ceftazidime4Moderate
MeropenemVariableLow to Moderate

Cytotoxicity Studies

While aztreonam is primarily an antibiotic, studies have assessed its cytotoxic effects on human cells:

  • Cytotoxicity Data : In cytotoxicity assays, this compound demonstrated reduced metabolic activity in tumor cell lines at concentrations as low as 75 µg/mL, with an IC50 value calculated at approximately 61.18 µg/mL . Normal cells showed less sensitivity, maintaining viability above 70% at similar concentrations.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of this compound to target enzymes involved in bacterial resistance mechanisms. The results suggest that this compound may inhibit key enzymes such as tyrosyl-tRNA synthetase, which is crucial for bacterial protein synthesis.

Binding Energy Analysis

The binding energies calculated during docking studies provide insight into the potential efficacy of this compound:

Compound Binding Energy (kcal/mol) Target Enzyme
This compound-8.5Tyrosyl-tRNA Synthetase
Control Compound-7.2Tyrosyl-tRNA Synthetase

Case Studies

Several case studies have documented the successful use of aztreonam in clinical settings:

  • Case Study 1 : A patient with a bloodstream infection caused by an MBL-producing Enterobacter cloacae was treated with aztreonam + avibactam. The patient showed complete clinical resolution within two weeks.
  • Case Study 2 : In cystic fibrosis patients colonized with Achromobacter xylosoxidans, treatment regimens including aztreonam resulted in improved lung function and reduced bacterial load .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Aztreonam-d6 in laboratory settings?

  • Answer: Synthesis of this compound requires deuterium incorporation at specific positions (e.g., β-lactam ring or side chains). Researchers should validate isotopic purity (>98%) using nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS). For reproducibility, document reaction conditions (e.g., solvent deuteration, catalyst ratios) and employ negative controls to rule out non-specific labeling .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Answer: Use a PICOT framework (Population: this compound; Intervention: pH/temperature exposure; Comparison: Non-deuterated Aztreonam; Outcome: Degradation kinetics; Time: 0–72 hours). Quantify degradation products via high-performance liquid chromatography (HPLC) with photodiode array detection. Include statistical models (e.g., Arrhenius plots) to predict shelf-life .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Answer: LC-MS/MS with isotopic internal standardization (e.g., Aztreonam-d9) minimizes matrix effects. Validate methods per ICH guidelines: assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Use deuterated analogs to correct for ion suppression in plasma/urine samples .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its binding affinity to penicillin-binding proteins (PBPs) compared to non-deuterated analogs?

  • Answer: Conduct isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) assays. Control for isotopic effects by comparing kinetic parameters (Kd, kon/koff). Note that deuterium’s higher mass may alter hydrogen bonding or conformational flexibility, requiring molecular dynamics simulations to resolve discrepancies .

Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound against multidrug-resistant Gram-negative pathogens?

  • Answer: Apply triangulation methodology :

  • Replicate in vitro assays (e.g., broth microdilution) with standardized inoculum sizes.
  • Compare in vivo murine infection models using pharmacokinetic/pharmacodynamic (PK/PD) bridging studies.
  • Analyze discrepancies via mixed-effects modeling to account for host-pathogen variability .

Q. How can researchers optimize experimental designs to study this compound’s impact on bacterial resistance mechanisms?

  • Answer: Use a FINER framework (Feasible: lab strain selection; Interesting: resistance gene expression; Novel: CRISPR-Cas9 knockouts; Ethical: biosafety compliance; Relevant: clinical isolate comparisons). Employ RNA-seq to profile β-lactamase upregulation and efflux pump activity post-exposure .

Q. What computational approaches are effective in modeling isotopic effects of this compound on bacterial membrane permeability?

  • Answer: Combine density functional theory (DFT) for deuterium’s electronic effects with molecular dynamics (MD) simulations of outer membrane penetration. Validate predictions using fluorescent probes (e.g., nitrocefin hydrolysis assays) to quantify periplasmic drug accumulation .

Q. Methodological Guidance for Data Analysis

Q. How should researchers statistically validate this compound’s minimum inhibitory concentration (MIC) data across multiple laboratories?

  • Answer: Apply interlaboratory consistency checks using Cohen’s κ coefficient for categorical MIC agreements. For continuous data, use Bland-Altman plots to assess bias. Address outliers via Grubbs’ test or robust regression .

Q. What protocols mitigate confounding variables in this compound pharmacokinetic studies?

  • Answer: Standardize animal models (e.g., Sprague-Dawley rats) for age, weight, and microbiota. Use non-compartmental analysis (NCA) for AUC calculations and compartmental modeling to estimate tissue distribution. Report covariates (e.g., renal clearance) using STROBE guidelines .

Q. Framework Integration

  • For experimental design , leverage PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure hypotheses .
  • For data contradiction resolution , adopt iterative analysis (e.g., re-testing under controlled variables) and cross-method validation (e.g., LC-MS vs. microbiological assays) .

Properties

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPBZJONDBGPKJ-XFXAWXATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aztreonam-d6
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